molecular formula C10H14N2 B2932097 5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine CAS No. 1071763-80-8

5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine

Cat. No. B2932097
CAS RN: 1071763-80-8
M. Wt: 162.236
InChI Key: FULCRTNBNQELSW-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine, also known as CHPCA, is a heterocyclic organic compound. It has been studied for its potential applications in scientific research, particularly in the field of drug discovery.

Scientific Research Applications

Alternative Synthesis and Oxidizing Ability

One study explored the synthesis of cyclohepta[b]pyrimido[5,4-d]pyrrole derivatives, highlighting an alternative synthetic approach and the novel oxidizing ability of these compounds. This research provides a foundational understanding of the chemical reactivity and potential applications in oxidative organic transformations (Naya, Iida, & Nitta, 2004).

Photo-induced Oxidation Reactions

Another investigation focused on the photo-induced oxidation reactions of certain amines under aerobic conditions, suggesting an autorecycling process. This process could have implications for developing environmentally friendly chemical reactions and materials (Mitsumoto & Nitta, 2004).

Cycloaddition Reactions

Research on cycloaddition reactions using cyclohepta[b]pyridine derivatives as diene partners in copper-catalyzed processes has been reported. This method could be used to construct complex molecular structures with potential applications in pharmaceuticals and materials science (Gritsch et al., 2019).

Synthesis and Structural Analysis

The synthesis and crystal structure determination of cyclohepta[b]pyridine-carbonitrile derivatives have been explored, providing insights into their molecular configurations. Such studies are crucial for the development of new materials and understanding molecular interactions (Moustafa & Girgis, 2007).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10-6-8-4-2-1-3-5-9(8)7-12-10/h6-7H,1-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCRTNBNQELSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=NC=C2CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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